molecular formula C16H20N4O5S2 B2888896 1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone CAS No. 1903477-21-3

1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2888896
CAS No.: 1903477-21-3
M. Wt: 412.48
InChI Key: JNNFQUDMLKIJGH-UHFFFAOYSA-N
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Description

1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound featuring an imidazole ring, a diazepane ring, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The sulfonyl groups can be reduced to thiols under strong reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of thiols from sulfonyl groups.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the diazepane ring can interact with biological macromolecules. The sulfonyl groups can form hydrogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)methanone: Similar structure but with a methanone group instead of ethanone.

    1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)propanone: Similar structure but with a propanone group instead of ethanone.

Uniqueness

1-(4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and diazepane rings, along with sulfonyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S2/c1-13(21)14-3-5-15(6-4-14)26(22,23)19-7-2-8-20(10-9-19)27(24,25)16-11-17-12-18-16/h3-6,11-12H,2,7-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNFQUDMLKIJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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